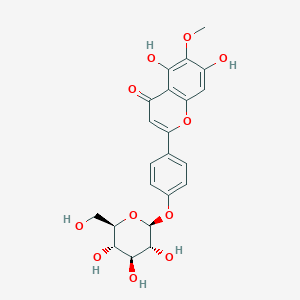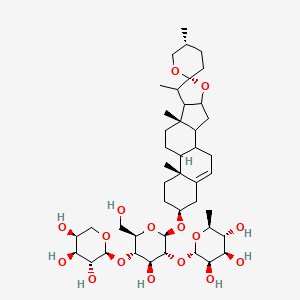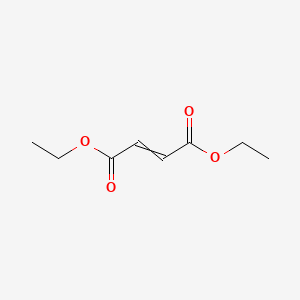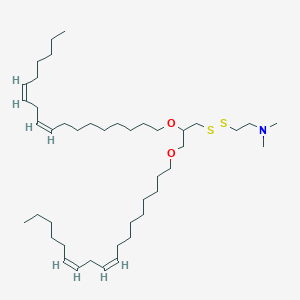
Hispidulin 4'-O-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hispidulin 4’-O-beta-D-glucopyranoside is a natural flavonoid glycoside compound. It is derived from the leaves of certain plants, such as Cirsium oligophyllum . This compound has garnered attention for its potential biological activities, including antiviral properties, particularly as a potential COVID-19 main protease inhibitor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hispidulin 4’-O-beta-D-glucopyranoside can be synthesized through the glycosylation of hispidulin. The glycosylation process involves the reaction of hispidulin with a suitable glycosyl donor under acidic or basic conditions. Common solvents used in this reaction include dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol .
Industrial Production Methods
Industrial production of hispidulin 4’-O-beta-D-glucopyranoside typically involves extraction from plant sources. The leaves of Cirsium oligophyllum are processed to isolate the compound using techniques such as solvent extraction, chromatography, and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Hispidulin 4’-O-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycoside moiety.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various hispidulin derivatives with modified glycoside moieties, which can exhibit different biological activities .
Applications De Recherche Scientifique
Hispidulin 4’-O-beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoid glycosides and their chemical properties.
Biology: The compound is studied for its potential antiviral, anti-inflammatory, and antioxidant activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
Hispidulin 4’-O-beta-D-glucopyranoside exerts its effects through various molecular targets and pathways. It has been shown to inhibit the main protease of SARS-CoV-2, thereby blocking viral replication . Additionally, it modulates signaling pathways involved in inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nepetin 4’-O-beta-D-glucopyranoside: Another flavonoid glycoside with similar biological activities.
Apigenin 7-O-beta-D-glucopyranoside: A flavonoid glycoside with anti-inflammatory and antioxidant properties.
Luteolin 7-O-beta-D-glucopyranoside: Known for its anti-cancer and anti-inflammatory activities.
Uniqueness
Hispidulin 4’-O-beta-D-glucopyranoside stands out due to its specific inhibition of the COVID-19 main protease, making it a unique candidate for antiviral research . Its combination of antiviral, anti-inflammatory, and antioxidant properties further distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
244285-12-9 |
|---|---|
Formule moléculaire |
C22H22O11 |
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
5,7-dihydroxy-6-methoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-30-21-12(25)7-14-16(18(21)27)11(24)6-13(32-14)9-2-4-10(5-3-9)31-22-20(29)19(28)17(26)15(8-23)33-22/h2-7,15,17,19-20,22-23,25-29H,8H2,1H3/t15-,17-,19+,20-,22-/m1/s1 |
Clé InChI |
MORLNMAFXVHNAI-IWLDQSELSA-N |
SMILES isomérique |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canonique |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate](/img/structure/B11935758.png)




![(E)-5-[(1R,2R,4R,4aR,8aS)-1,2,4a,5-tetramethyl-4-[(E)-2-methylbut-2-enoyl]oxy-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B11935776.png)
![N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[7-[1-[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-6-yl]piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-2-yl]piperazin-1-yl]benzamide](/img/structure/B11935783.png)
![2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate](/img/structure/B11935787.png)
![5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene](/img/structure/B11935803.png)
![N-[(9-ethylcarbazol-3-yl)methyl]-1-methylbenzimidazol-2-amine](/img/structure/B11935817.png)




